molecular formula C24H25N5O3S B612160 VE-822 CAS No. 1232416-25-9

VE-822

カタログ番号: B612160
CAS番号: 1232416-25-9
分子量: 463.6 g/mol
InChIキー: JZCWLJDSIRUGIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Berzosertib interacts with the ATR enzyme, a key component of the DNA damage response (DDR) pathway . By inhibiting ATR, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA . This makes it useful as a potential treatment for some forms of cancer by causing accumulation of DNA damage in the cancer cells and thus reducing their viability .

Cellular Effects

Berzosertib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle progression, stimulating repair, and enforcing checkpoints . Berzosertib potently inhibits ATR in biochemical assays and in cell assays . It has been shown to sensitize many lines to the cytotoxic effects of multiple DNA damaging agents .

Molecular Mechanism

Berzosertib exerts its effects at the molecular level by inhibiting the activity of ATR and ATM . These enzymes are involved in detecting DNA damage as part of cell cycle checkpoints during cell division . By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA .

Temporal Effects in Laboratory Settings

Berzosertib has shown dose-dependent bioavailability, with greater than proportional increases in exposure as dose increased This indicates that the effects of Berzosertib can change over time in laboratory settings

Dosage Effects in Animal Models

The dosage effects of Berzosertib in animal models have not been explicitly reported in the available literature. It has been shown that Berzosertib potently inhibits ATR in biochemical assays and in cell assays , suggesting that its effects could potentially vary with different dosages.

Metabolic Pathways

The specific metabolic pathways that Berzosertib is involved in are not clearly defined in the available literature. As an inhibitor of ATR and ATM, Berzosertib likely interacts with these enzymes and potentially other cofactors within the DDR pathway .

Transport and Distribution

The transport and distribution of Berzosertib within cells and tissues are not explicitly reported in the available literature. Given its role as an ATR inhibitor, it is likely that it interacts with various cellular components involved in the DDR pathway .

Subcellular Localization

The subcellular localization of Berzosertib is not explicitly reported in the available literature. As an ATR inhibitor, it is likely to be found wherever ATR is localized within the cell

準備方法

ベルゾセルチブの合成経路と反応条件は、いくつかの段階を伴います。 工業生産方法では、通常、これらの合成経路を最適化して、最終生成物の高収率と高純度を確保します。 .

生物活性

VE-822 is a potent and selective inhibitor of the ATR (ATM and Rad3-related) kinase, which plays a crucial role in the cellular response to DNA damage. This compound has garnered attention for its potential to enhance the efficacy of radiotherapy and chemotherapy, particularly in cancers such as pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM). This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in cancer therapy.

This compound functions by inhibiting ATR, thereby disrupting the DNA damage response pathway. ATR is critical for phosphorylating Chk1, a protein that helps maintain cell-cycle checkpoints in response to DNA damage. By inhibiting ATR, this compound reduces the phosphorylation of Chk1 and enhances the accumulation of DNA damage markers such as γH2AX and 53BP1 foci, while decreasing Rad51 foci associated with homologous recombination repair .

Key Findings:

  • Inhibition of Chk1 Phosphorylation : this compound effectively reduces phospho-Ser345-Chk1 levels in cancer cells after exposure to DNA-damaging agents like gemcitabine and radiation .
  • Increased DNA Damage : The presence of this compound leads to an increase in residual DNA damage markers (γH2AX and 53BP1) following radiation therapy, indicating a failure in DNA repair processes .
  • Cell Cycle Effects : this compound disrupts cell cycle checkpoints, particularly increasing the G1-phase fraction while abrogating G2/M-phase enrichment induced by radiation .

In Vitro Studies

In vitro studies have demonstrated that this compound sensitizes various cancer cell lines to radiation and chemotherapy without significantly affecting normal cells. For instance, in pancreatic cancer cell lines (all p53-mutant), this compound decreased survival rates when combined with radiation or gemcitabine treatments .

Table 1: Potency of this compound Against Key Kinases

KinaseKi (μM)Cell IC50 (μM)
ATR<0.00020.019
ATM0.0342.6
DNA-PK>418.1
mTOR>1
PI3K γ0.22

This table illustrates the selectivity of this compound for ATR over other kinases, highlighting its potential for targeted cancer therapy .

In Vivo Studies

This compound has shown promising results in vivo, particularly in mouse models of PDAC and GBM. The compound not only enhances the effects of radiotherapy but also appears to cross the blood-brain barrier, making it a candidate for treating brain tumors .

Case Study: Pancreatic Cancer

In a study involving PDAC xenografts, mice treated with this compound exhibited significantly prolonged tumor growth delay when combined with gemcitabine and radiation compared to controls. Importantly, this treatment did not increase toxicity to normal tissues .

Case Study: Glioblastoma

In GBM models, this compound was found to inhibit IR-induced degradation of EXO1, a protein involved in homologous recombination repair. This inhibition led to enhanced sensitivity to radiation therapy and improved survival rates in treated mice .

Clinical Implications

The clinical relevance of this compound is underscored by its low toxicity profile observed in phase I trials, suggesting that it could be safely combined with existing therapies for enhanced efficacy against resistant tumors . The ability to selectively target ATR without affecting normal cells positions this compound as a promising candidate for improving therapeutic outcomes in patients with aggressive cancers.

特性

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCWLJDSIRUGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025940
Record name 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232416-25-9
Record name Berzosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berzosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERZOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: Berzosertib is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase (ATR). [, , , , , , , , , ]

ANone: ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, Berzosertib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells. [, , , , , , , , , ]

ANone: Berzosertib treatment is associated with:

  • Reduced phosphorylation of checkpoint kinase 1 (CHK1), a downstream target of ATR. [, ]
  • Increased levels of γH2AX, a marker of DNA double-strand breaks. [, ]
  • Induction of apoptosis, a form of programmed cell death. [, ]
  • Inhibition of cell proliferation and migration. [, ]
  • Cytoplasmic vacuolization in some cancer cells, such as osteosarcoma. []
  • Activation of the cGAS/STING pathway and increased expression of interferon pathway genes in small cell lung cancer models. [, ]

ANone: Yes, Berzosertib disrupts cell cycle checkpoints, particularly the G2/M checkpoint, by inhibiting ATR-mediated phosphorylation of CHK1. This can lead to mitotic catastrophe and cell death. [, ]

ANone: Unfortunately, the provided scientific research abstracts do not disclose the molecular formula, weight, or spectroscopic data for Berzosertib.

ANone: The abstracts primarily focus on the biological activity and pharmacological properties of Berzosertib. Information regarding its material compatibility and stability under various conditions is not provided.

ANone: Berzosertib is a small molecule inhibitor targeting the ATR kinase. It does not exhibit catalytic properties itself but exerts its effects by binding to and inhibiting the enzymatic activity of ATR. [, , , , , , , , , ]

ANone: While the abstracts do not delve into specific computational studies, they highlight the importance of genomic analysis and biomarker identification to predict Berzosertib's efficacy. Such research often involves computational modeling and bioinformatics approaches. [, , , ]

ANone: The abstracts do not provide detailed information regarding the SAR of Berzosertib or the impact of specific structural modifications on its activity and selectivity.

ANone: One study mentions the development of a nano-liposomal formulation of Berzosertib (nLs-BG129) to improve its pharmacokinetic properties, particularly its stability and clearance. This formulation demonstrated enhanced antitumor activity in preclinical models. []

ANone: Berzosertib has been investigated both as an intravenously and orally administered drug. [, , ]

ANone: One study revealed that Berzosertib exhibits high binding affinity to brain tissue, leading to low free drug concentrations in the brain. It also faces limitations due to active efflux at the blood-brain barrier. These factors may impact its efficacy in treating brain tumors like glioblastoma. []

ANone: A nano-liposomal formulation of Berzosertib (nLs-BG129) exhibited significantly improved pharmacokinetics, showing a considerably higher area under the curve (AUC) compared to free Berzosertib. This suggests enhanced stability and prolonged clearance for the nano-liposomal formulation. []

ANone: Pharmacodynamic studies showed evidence of ATR inhibition and enhanced DNA double-strand breaks in response to the combination of Berzosertib and Sacituzumab Govitecan. []

ANone: Berzosertib has demonstrated preclinical activity against various cancer types, including:

  • Glioblastoma []
  • Ovarian cancer [, ]
  • Urothelial cancer [, ]
  • Small cell lung cancer [, , , , ]
  • Gastric cancer [, , ]
  • Ewing sarcoma []
  • Osteosarcoma [, ]
  • Triple-negative breast cancer []
  • Extrapulmonary small cell neuroendocrine cancers []
  • Acute Lymphoblastic Leukemia []
  • Prostate Cancer []

ANone: Yes, preclinical and clinical studies have explored Berzosertib in combination with:

  • Chemotherapy: Gemcitabine, cisplatin, carboplatin, irinotecan, topotecan, temozolomide, trabectedin, docetaxel [, , , , , , , , , , , , , , , ]
  • PARP inhibitors: Olaparib, talazoparib []
  • Antibody-drug conjugates: Sacituzumab Govitecan [, ]
  • Immunotherapy: Anti-PD-L1 antibodies [, ]
  • Other targeted therapies: Danusertib (pan-Aurora kinase inhibitor), DHODH inhibitors [, ]

ANone: Research suggests that high expression of Schlafen-11 (SLFN11) may be associated with increased sensitivity to Berzosertib and other DNA-damaging agents. Conversely, low SLFN11 expression could potentially contribute to resistance. [] Additionally, increasing intra-tumor heterogeneity was observed as a potential resistance mechanism in a patient with breast small cell cancer. []

ANone: Clinical trials have reported hematological toxicities as common adverse events associated with Berzosertib, particularly when combined with chemotherapy. These include:

  • Neutropenia [, , , , , , , ]
  • Thrombocytopenia [, , , , , , ]
  • Anemia [, , , , , , ]
  • Diarrhea [, , , , , ]
  • Fatigue [, , , ]

ANone: The development of nano-liposomal Berzosertib (nLs-BG129) represents a promising strategy to enhance drug delivery, improve pharmacokinetic properties, and potentially overcome challenges associated with limited brain penetration. []

ANone: Research suggests potential biomarkers for Berzosertib response:

  • Replication stress: Tumors with high replication stress may be more sensitive. [, , ]
  • Neuroendocrine differentiation: In extrapulmonary small cell neuroendocrine cancers, neuroendocrine differentiation was associated with response. []
  • SLFN11 expression: High SLFN11 levels correlate with sensitivity to Berzosertib and other DNA-damaging agents. []
  • ATM alterations: Patients with pancreatic cancer and ATM alterations showed promising responses to Berzosertib in combination with Irinotecan. []
  • TP53 status: Preclinical evidence suggests that TP53-deficient acute lymphoblastic leukemia cells are highly sensitive to the combination of Berzosertib and pyrimidine synthesis inhibitors. []
  • CDKN1A/p21 and ERCC5/XPG expression: Low CDKN1A/p21 and high ERCC5/XPG levels in MYC-driven non-neuroendocrine small cell lung cancer were associated with increased sensitivity to Berzosertib in combination with Lurbinectedin. []

ANone: While phospho-CHK1 has been explored as a pharmacodynamic marker, it has shown limited sensitivity in clinical trials. Identifying more sensitive and specific biomarkers remains an area of active research. []

  • High-performance liquid chromatography (HPLC) []
  • Mass spectrometry (MS) []
  • Immunohistochemistry (IHC) [, , , , , , ]
  • Western blotting [, , , , , , ]
  • Flow cytometry [, , ]
  • Gene expression analysis (e.g., RNA sequencing) [, , , ]
  • Genomic analysis (e.g., whole-exome sequencing) [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。